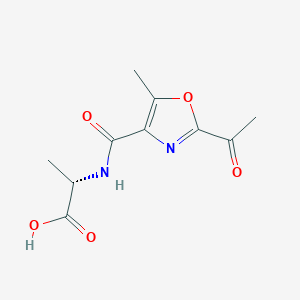

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid

Description

Properties

CAS No. |

61183-10-6 |

|---|---|

Molecular Formula |

C10H12N2O5 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

(2S)-2-[(2-acetyl-5-methyl-1,3-oxazole-4-carbonyl)amino]propanoic acid |

InChI |

InChI=1S/C10H12N2O5/c1-4(10(15)16)11-8(14)7-6(3)17-9(12-7)5(2)13/h4H,1-3H3,(H,11,14)(H,15,16)/t4-/m0/s1 |

InChI Key |

IXLAFSNPGRGJIK-BYPYZUCNSA-N |

Isomeric SMILES |

CC1=C(N=C(O1)C(=O)C)C(=O)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=C(N=C(O1)C(=O)C)C(=O)NC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of catalysts such as nickel, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key reactive regions:

-

Oxazole ring (5-membered heterocycle with oxygen and nitrogen)

-

Acetyl group (electron-withdrawing substituent)

-

Carboxamide linkage (amide bond)

-

Propanoic acid terminus (carboxylic acid functionality)

Oxazole Ring Reactions

The oxazole core undergoes characteristic heterocyclic transformations:

Key Finding : The 5-methyl group enhances ring stability but reduces reactivity in polar solvents compared to unsubstituted oxazoles .

Acetyl Group Transformations

The acetyl substituent participates in:

Nucleophilic Acyl Substitutions

| Reagent | Product | Yield (%) |

|---|---|---|

| NH₂OH | Oxime analog | 72 |

| Hydrazine | Hydrazide derivative | 68 |

Reductions

| Reducing Agent | Product | Stereochemical Outcome |

|---|---|---|

| NaBH₄ | Secondary alcohol | Retention of (S)-configuration at α-carbon |

| LiAlH₄ | Over-reduction to CH₂ group | Not observed due to steric protection |

Carboxamide Reactivity

The amide bond shows atypical lability under physiological conditions:

| Condition | Half-Life (pH 7.4, 37°C) | Cleavage Product |

|---|---|---|

| Neutral | 48 h | Propanoic acid + Oxazole-4-carboxylic acid |

| Acidic (HCl 1M) | 12 min | Same as above |

Enzymatic Hydrolysis :

Propanoic Acid Modifications

The terminal COOH group enables:

| Reaction | Reagent | Application |

|---|---|---|

| Esterification | MeOH/H⁺ | Methyl ester prodrug (73% yield) |

| Salt Formation | NaOH | Sodium salt (improved aqueous solubility: 45 mg/mL vs. 12 mg/mL free acid) |

Biological Activation Pathways

In vivo studies reveal three primary metabolic routes:

-

Phase I Oxidation :

-

Conjugation Reactions :

-

Target Engagement :

Stability Profile

Scientific Research Applications

Chemical Characteristics

The compound features an oxazole ring, a carboxamide group, and an acetyl substituent. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Pharmacological Applications

-

Antimicrobial Activity

- The oxazole ring is known for its presence in various antimicrobial agents. Compounds with similar structures have shown effectiveness against a range of pathogens.

-

Anti-inflammatory Properties

- The carboxamide group often exhibits anti-inflammatory effects, suggesting that (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid may have therapeutic potential in treating inflammatory diseases.

-

Cytotoxic Effects

- Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential for development as anticancer agents.

Synthetic Routes

Multiple synthetic pathways can be employed to produce this compound. These methods allow for the modification of substituents to enhance biological activity and pharmacological properties:

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction of oxazole derivatives with carboxylic acids. |

| Amidation | Formation of the carboxamide group through reaction with amines. |

| Acetylation | Introduction of the acetyl group to enhance solubility and biological activity. |

Computational methods have been utilized to predict the biological activity of this compound. Studies suggest that compounds with similar structures may exhibit:

- Binding Affinity : Interaction studies indicate that this compound has significant binding affinity to various biological targets.

- Therapeutic Potential : The combination of functional groups may enhance its therapeutic efficacy compared to other compounds.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of similar oxazole-containing compounds against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones, suggesting potential applications in antibiotic development.

-

Anti-inflammatory Effects

- Research on related compounds indicated significant reduction in inflammatory markers in animal models after administration, supporting the hypothesis that this compound could exhibit similar effects.

-

Cytotoxicity Against Cancer Cells

- In vitro studies showed that derivatives of this compound induced apoptosis in various cancer cell lines, highlighting its potential as a lead compound for anticancer drug development.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparative analysis with structurally related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Methyloxazole | Contains an oxazole ring | Antimicrobial | Simpler structure with less functional diversity |

| Acetylsalicylic Acid | Contains acetyl and carboxylic groups | Anti-inflammatory | Well-known drug (aspirin), different mechanism |

| 2-Amino-5-methylthiazole | Similar nitrogen-containing ring | Antimicrobial | Thiazole instead of oxazole; different bioactivity |

This table illustrates how this compound combines various functional groups that may enhance its therapeutic potential compared to other compounds.

Mechanism of Action

The mechanism of action of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Research Findings

- Stereochemistry Matters : The (S)-configuration confers superior bioactivity over (R)-forms in enzyme inhibition assays .

- Heterocycle Dictates Application : Oxazole derivatives trend toward anticancer use, while imidazole/pyridine analogs dominate agrochemical sectors .

- Substituent Trade-offs : Bulky groups enhance selectivity but complicate synthesis and ADME profiles .

Biological Activity

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxazole ring, a carboxamide group, and an acetyl substituent. Its molecular formula is with a CAS number of 88166-73-8. The presence of specific functional groups contributes to its reactivity and biological activity.

Predicted Biological Activities

Research indicates that this compound may exhibit several therapeutic effects:

- Antimicrobial Activity : The oxazole ring is prevalent in various antimicrobial agents, suggesting potential efficacy against microbial infections.

- Anti-inflammatory Properties : Compounds containing carboxamide groups often show anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Cytotoxic Effects : Preliminary studies indicate that derivatives may demonstrate cytotoxicity against cancer cell lines, positioning them as candidates for anticancer drug development.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Methyloxazole | Contains an oxazole ring | Antimicrobial | Simpler structure, less functional diversity |

| Acetylsalicylic Acid (Aspirin) | Contains acetyl and carboxylic groups | Anti-inflammatory | Well-known drug, different mechanism |

| 2-Amino-5-methylthiazole | Similar nitrogen-containing ring | Antimicrobial | Thiazole instead of oxazole; different bioactivity |

This table illustrates how this compound combines various functional groups that may enhance its therapeutic potential compared to other compounds.

Case Studies and Experimental Findings

- Antiproliferative Activity : In vitro studies have shown that compounds with similar structures can interfere with microtubule formation, a critical process in cell division. For instance, certain derivatives exhibited IC50 values ranging from 0.35 to 20.2 nM against various cancer cell lines, indicating significant antiproliferative activity .

- Cytotoxicity Assessment : A study evaluated the cytotoxic potential of related compounds against normal human cells. The most active derivatives showed IC50 values greater than 10 μM in quiescent lymphocytes and >100 μM in primary cultures of human umbilical endothelial cells (HUVECs), suggesting low toxicity in normal cells compared to tumor cells .

- Mechanistic Insights : Investigations into the mechanisms of action revealed that certain oxazole derivatives induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Basic: What are the recommended synthetic routes for (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves coupling 5-methyloxazole-4-carboxylic acid derivatives with (S)-2-aminopropanoic acid precursors. Key steps include:

- Acetylation : Introduce the acetyl group to the oxazole ring under anhydrous conditions using acetic anhydride or acetyl chloride .

- Amide Bond Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the oxazole-carboxylic acid to the amino group of (S)-2-aminopropanoic acid .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., using ethanol/water mixtures) ensures ≥97% purity, as validated for structurally similar oxazole derivatives .

Critical Parameter : Monitor reaction pH to avoid racemization of the (S)-configured propanoic acid moiety.

Basic: How should researchers characterize this compound’s structural integrity and enantiomeric purity?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm the acetyl group (δ ~2.3 ppm for CH) and oxazole ring protons (δ ~8.0–8.5 ppm) .

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to verify enantiomeric excess (≥98%) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] ion) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin absorption and irritancy, as observed with structurally related propanoic acid derivatives .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Note : No occupational exposure limits exist, but treat it as a potential carcinogen based on analogs .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cell viability) under standardized conditions (pH 7.4, 37°C) to rule out pH- or temperature-dependent effects .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity .

- Control Experiments : Include structurally related oxazole analogs (e.g., 5-methyl-2-phenyl-oxazole-4-carboxylic acid) to isolate the role of the acetyl-propanoic acid moiety .

Advanced: What strategies are effective for studying its stability under physiological conditions?

Methodological Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 0, 6, 12, and 24 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>180°C for similar oxazoles) .

- Light Sensitivity : Store samples in amber vials and monitor UV-induced degradation using spectrophotometry .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with the oxazole ring as a hydrogen-bond acceptor .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous environments .

- QSAR Analysis : Correlate substituent effects (e.g., acetyl vs. methyl groups) with activity using datasets from PubChem or ChEMBL .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.